molecular formula C8H9ClN4O B13085503 (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13085503
M. Wt: 212.63 g/mol
InChI Key: AGAVBNZJLAVLHO-UHFFFAOYSA-N
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Description

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C₈H₉ClN₄O and a molecular weight of 212.64 g/mol . This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a chlorine atom and a methyl group, while the other is attached to a methanol group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with 1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is unique due to the presence of two pyrazole rings, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN4O

Molecular Weight

212.63 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H9ClN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11)

InChI Key

AGAVBNZJLAVLHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(C2=CNN=C2)O

Origin of Product

United States

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